1-Benzyl-5-phenylimidazolidine-2,4-dione
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Overview
Description
1-Benzyl-5-phenylimidazolidine-2,4-dione is a chemical compound with the molecular formula C16H14N2O2 and a molecular weight of 266.29 g/mol . This compound is known for its solid physical state and is primarily used in biochemical and proteomics research . It is characterized by its imidazolidine-2,4-dione core structure, which is substituted with benzyl and phenyl groups at the 1 and 5 positions, respectively .
Preparation Methods
The synthesis of 1-Benzyl-5-phenylimidazolidine-2,4-dione typically involves the reaction of benzylamine with phenylglyoxal in the presence of a suitable catalyst. The reaction conditions often include refluxing the reactants in an appropriate solvent such as ethanol or methanol . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-Benzyl-5-phenylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imidazolidine derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: It can undergo nucleophilic substitution reactions, where the benzyl or phenyl groups can be replaced by other substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Benzyl-5-phenylimidazolidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Benzyl-5-phenylimidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-Benzyl-5-phenylimidazolidine-2,4-dione can be compared with other imidazolidine derivatives, such as:
5-Phenylimidazolidine-2,4-dione: Lacks the benzyl group at the 1 position.
1-Benzyl-2,4-imidazolidinedione: Lacks the phenyl group at the 5 position.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1-benzyl-5-phenylimidazolidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c19-15-14(13-9-5-2-6-10-13)18(16(20)17-15)11-12-7-3-1-4-8-12/h1-10,14H,11H2,(H,17,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDPPLBBWZCMPHB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(C(=O)NC2=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30571879 |
Source
|
Record name | 1-Benzyl-5-phenylimidazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30571879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16116-46-4 |
Source
|
Record name | 1-Benzyl-5-phenylimidazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30571879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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